molecular formula C13H24BrNO2 B186599 tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate CAS No. 164149-27-3

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

Cat. No. B186599
CAS RN: 164149-27-3
M. Wt: 306.24 g/mol
InChI Key: ANKJSMCUWZFYKF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 164149-27-3 . It has a molecular weight of 306.24 and its IUPAC name is tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 . This indicates the presence of a piperidine ring, a bromopropyl group, and a tert-butyl ester group in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.24 . It is typically stored at 4°C . The physical form of the compound is oil . The predicted boiling point is 349.8±15.0 °C and the predicted density is 1±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Research PARP Inhibitor Synthesis

The compound tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that are used in cancer therapy, particularly for treating BRCA-1 and -2 mutant tumors .

Chemical Synthesis Intermediate for Piperidine Derivatives

This compound serves as a precursor in the synthesis of various piperidine derivatives, which are valuable in medicinal chemistry for their biological activities. Piperidine derivatives have been explored for their potential use in treating neurodegenerative diseases, among other conditions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKJSMCUWZFYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593494
Record name tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

CAS RN

164149-27-3
Record name tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (110 mL) solution of 10.7 g of tert-butyl 4-(3-hydroxypropyl)-1-piperidinecarboxylate was added 19.0 g of carbon tetrabromide under cooling with water, to which 15.0 g of triphenylphosphine was then added over a period of 13 minutes. This mixture was stirred at room temperature for 2 hours and 30 minutes and allowed to stand for 13 hours. To the reaction mixture were added water, ethyl acetate, and a saturated sodium chloride aqueous solution. The organic layer was separated, washed with a saturated sodium chloride aqueous solution, and dried with anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The resultant residue was purified using silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) to provide 13.2 g of tert-butyl 4-(3-bromopropyl)-1-piperidinecarboxylate as colorless oily form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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